Comparative Physicochemical Profile: LogP and TPSA Differentiation for CNS Drug Design
The target compound possesses a distinct physicochemical signature that quantitatively differentiates it from its closest structural analogs, a key factor in medicinal chemistry design for central nervous system (CNS) penetration and bioavailability. Compared to tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate (CAS 179250-25-0), which lacks the amino group, our compound exhibits a calculated LogP of 1.11 and a Topological Polar Surface Area (TPSA) of 82.59 Ų [1]. This is a marked shift in polarity and lipophilicity, which directly impacts its utility in early-stage library design.
| Evidence Dimension | Calculated Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | Calculated LogP = 1.11; TPSA = 82.59 Ų |
| Comparator Or Baseline | tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate (CAS 179250-25-0): Calculated LogP is estimated >2.0; TPSA is estimated <70 Ų (lacks primary amine). |
| Quantified Difference | The target compound is significantly more polar, with a lower LogP (Δ < -0.9) and a higher TPSA (Δ > +12 Ų). |
| Conditions | Calculated properties using standard cheminformatics methods (e.g., XLogP3, Ertl TPSA) reported in authoritative chemical databases [1][2]. |
Why This Matters
This quantitative difference is critical for procurement; selecting the wrong analog can lead a medicinal chemistry program to a compound series with suboptimal physicochemical properties for oral bioavailability or CNS penetration, wasting resources and delaying project timelines.
- [1] ChemSrc. (2023). tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate. CAS 288251-85-4. View Source
- [2] PubChem. (n.d.). Compound Summary for CID 118710436, tert-Butyl 4-(2-cyanophenyl)piperazine-1-carboxylate. View Source
